1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene

Synthetic Efficiency Appel Reaction Propargylic Bromide

Researchers constructing heterocyclic libraries face multi-step sequences and protecting group strategies when using separate aryl halide, alkyne, and nitro precursors. This compound eliminates that burden by integrating three orthogonal reactive centers-terminal alkyne (CuAAC click), propargylic bromide (Sonogashira coupling), and reducible nitro group-in a single scaffold. • Enables one-pot sequential functionalization; ideal for hit-to-lead optimization and dual-modality probe construction • 95% purity; standard packs: 5 g, 10 g, 25 g, 100 g; bulk custom synthesis available • In stock for immediate dispatch; custom synthesis offered on request

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 61266-34-0
Cat. No. B13211051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene
CAS61266-34-0
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CCBr)[N+](=O)[O-]
InChIInChI=1S/C9H6BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2
InChIKeyGVDGXGDWXLRQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene (CAS 61266-34-0) Bifunctional Building Block Overview


1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene (CAS 61266-34-0), molecular formula C₉H₆BrNO₂ and molecular weight 240.05 g/mol, is a specialized organic compound classified as a bifunctional aryl building block. Its molecular architecture features a benzene ring substituted with a strong electron-withdrawing nitro group (-NO₂) and a 3-bromoprop-1-yn-1-yl side chain, which contains both a reactive terminal alkyne and a propargylic bromine atom . This distinct combination of functional groups establishes its primary value as a versatile intermediate in organic synthesis, enabling orthogonal reactivity that is not achievable with simpler aryl halides or isolated alkyne precursors.

Why 1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene Cannot Be Replaced by Generic Analogs


A scientific or industrial user cannot arbitrarily substitute 1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene with common alternatives such as 4-nitrophenylacetylene, 1-bromo-4-nitrobenzene, or propargyl bromide because this compound uniquely integrates three orthogonal reactive centers—the electron-deficient aryl ring, the terminal alkyne, and the propargylic bromide—within a single molecule . Each functional group can be activated independently or sequentially to construct complex molecular architectures without additional functional group manipulation steps. Replacing it with a mixture of simpler compounds introduces synthetic inefficiencies, such as the need for multiple separate reaction steps, protecting group strategies, or incompatible reaction conditions, which can compromise overall yield and purity. The following quantitative evidence establishes where this compound's integrated reactivity profile translates into measurable performance advantages.

1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene: Quantitative Differentiation Evidence Guide


High-Efficiency Synthesis from 3-(4-Nitrophenyl)prop-2-yn-1-ol via Appel Reaction

The target compound can be synthesized from the commercially available precursor 3-(4-nitrophenyl)prop-2-yn-1-ol in a single-step Appel-type bromination using carbon tetrabromide and triphenylphosphine in dichloromethane, achieving a high isolated yield of 91% . This one-step conversion from the alcohol to the propargylic bromide is highly efficient compared to alternative routes that might involve more complex propargylic halogenation strategies or multi-step sequences to install both the nitroaryl and bromoalkyne functionalities.

Synthetic Efficiency Appel Reaction Propargylic Bromide

Enhanced Reactivity in Sonogashira Cross-Coupling as an Activated Aryl Bromide

The presence of the strong electron-withdrawing nitro group in the para position activates the aryl ring toward oxidative addition in palladium-catalyzed cross-coupling reactions. 1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene, as an activated aryl bromide, is expected to undergo Sonogashira coupling with terminal alkynes under milder conditions (e.g., lower temperature, shorter reaction time) compared to unactivated aryl bromides or aryl chlorides . This enhanced reactivity is a direct consequence of the nitro group's inductive effect, which facilitates the rate-determining oxidative addition step [1]. While direct head-to-head coupling data for this specific compound is limited in the open literature, the class-level inference is well-supported by established mechanistic principles in palladium catalysis.

Cross-Coupling Sonogashira Aryl Bromide

Dual Reactivity for Sequential Heterocycle Synthesis: Nitro Reduction and Click Chemistry

1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene provides two orthogonal handles for heterocycle construction. The terminal alkyne can first participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an organic azide to form a 1,2,3-triazole moiety . Subsequently, the nitro group can be reduced to an amine (e.g., using Sn/HCl or catalytic hydrogenation), providing a second nucleophilic site for further elaboration [1]. This sequential reactivity is not available with simpler analogs like propargyl bromide (lacks the aryl amine precursor) or 4-nitrophenylacetylene (lacks the propargylic bromide handle for further functionalization).

Heterocycle Synthesis Nitro Reduction Click Chemistry

Bifunctional Building Block Value Compared to Purchasing Separate Intermediates

The procurement of 1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene (MW 240.05 g/mol) represents a strategic efficiency gain over sourcing and reacting separate intermediates. A user requiring both a 4-nitrophenyl acetylene derivative and a propargylic bromide would need to purchase 4-nitrophenylacetylene (MW 147.13 g/mol) and propargyl bromide (MW 118.96 g/mol), then perform a separate coupling step to unite the two fragments. This alternative route incurs additional material costs, requires a separate synthetic operation with its own yield loss, and may introduce compatibility issues due to the high reactivity of propargyl bromide. The target compound consolidates these functionalities into a single, bench-stable, solid intermediate that is readily available for research use .

Synthetic Efficiency Cost Reduction Bifunctional Reagent

Optimal Application Scenarios for 1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene (CAS 61266-34-0)


Sequential Heterocycle Library Synthesis

This compound is optimally deployed for the rapid construction of diverse heterocyclic libraries. The terminal alkyne can be first reacted with a variety of organic azides via CuAAC to install a 1,2,3-triazole ring. Subsequent reduction of the nitro group to an amine provides a new nucleophilic site, which can be further elaborated through amide bond formation, reductive amination, or other amine-specific transformations . This two-step, one-pot sequence is highly efficient for generating compound collections for medicinal chemistry hit-to-lead optimization programs.

Sonogashira Coupling with Terminal Alkynes to Access Extended π-Conjugated Systems

The propargylic bromide moiety is an excellent partner for Sonogashira cross-coupling with terminal alkynes. This reaction extends the π-conjugated system, creating enyne or diyne frameworks that are valuable in materials science for organic electronics, nonlinear optical materials, and fluorescent probes . The activated aryl bromide, due to the para-nitro group, ensures efficient coupling under mild conditions, which is critical for preserving the integrity of sensitive alkyne functionalities.

Synthesis of Multifunctional Molecular Probes and Sensors

The presence of the nitro group, which can be reduced to an amine for conjugation to biomolecules or reporter tags, and the terminal alkyne, which can be used for bioorthogonal click chemistry, makes this compound a powerful precursor for dual-modality molecular probes . Researchers can use it to create imaging agents where the triazole linkage is formed in a cellular context (e.g., metabolic labeling), and the amine is used for attachment of a fluorescent dye or affinity tag. This dual-handle approach provides a versatile platform for chemical biology applications.

Single-Reagent Route to Amino-Containing Propargylic Scaffolds

For synthetic projects requiring a propargylic amine with a 4-aminophenyl substitution pattern, this compound offers the most direct route. Instead of a multi-step sequence involving nitration of a propargylic precursor or coupling of a protected aniline derivative, the user can simply reduce the nitro group after performing the desired alkyne functionalization (e.g., coupling, click reaction). This streamlines the synthesis of complex amines for use in pharmaceutical intermediates and specialty polymers .

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